molecular formula N3- B081097 Azide ion CAS No. 14343-69-2

Azide ion

Cat. No. B081097
CAS RN: 14343-69-2
M. Wt: 42.021 g/mol
InChI Key: IVRMZWNICZWHMI-UHFFFAOYSA-N
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Description

Azide ion, also known as N3-, is a highly reactive and versatile chemical compound that has been widely used in scientific research. It is a negatively charged ion composed of three nitrogen atoms, and it is often used as a reagent in organic synthesis, biochemistry, and materials science.

Scientific Research Applications

Azide in Protein Sample Analysis

Sodium azide is used as an anti-fungal agent in protein samples. Monitoring azide levels in proteins is crucial due to its toxicity. Ion-exchange chromatography quantitates azide in protein samples, involving a polymer stationary phase and sodium tetraborate as the weak anion-exchange mobile phase. This method provides accurate detection and quantification of azide in various protein types (Annable & Sly, 1991).

Azide in Studying Rotational Dynamics

Azide ion, as a vibrational probe, is used to study ion-ion and ion-dipole interactions in solutions. When forming ion pairs with cations in dimethylsulfoxide (DMSO), azide's spectral distinction aids in investigating vibrational and orientational relaxation dynamics of azide ion pairs. This has provided insights into the rotational dynamics of small ionic species in polar solvents (Son, Kwon, Kim, & Park, 2013).

Azide in Magnetic Studies

Azide ligand, particularly in copper(II) azido complexes, plays a significant role in molecular magnetism. It functions as a bridging ligand and magnetic coupler of paramagnetic metal ions. Studies on copper(II) azido complexes focus on their structural and magnetic properties, providing a foundation for future developments in molecular magnetism (Adhikary & Koner, 2010).

Bioorthogonal Reactions with Azides

Azides serve as bioorthogonal chemical reporters, enabling tagging of biomolecules for detection in various biological contexts. They are used in Staudinger ligation, Cu(I)-catalyzed azide-alkyne cycloaddition, or strain-promoted cycloaddition. Each chemistry has its specific application and efficiency, with implications for labeling biomolecules in complex lysates and live cell surfaces (Agard, Baskin, Prescher, Lo, & Bertozzi, 2006).

Azide as a Quencher in Photobiology

In photobiology, the azide ion is recognized as a strong physical quencher of singlet molecular oxygen, commonly used to demonstrate the involvement of oxygen in oxidation processes. It has specific rate constants for quenching in various solvent mixtures, providing valuable reference data for understanding quenching mechanisms (Li, Cline, Koker, Carmichael, Chignell, & Bilski, 2001).

Azide in Electrochemistry

Azide ions undergo electro-oxidation at carbon electrodes, forming nitrogen gas, primarily in neutral pH environments. This property is leveraged in studies focused on the electrochemical behavior of azide ions and their applications in neutral electrolytes (Dalmia, Wasmus, Savinell, & Liu, 1996).

Azide in Ionic Conduction Research

Alkali metal azides, such as sodium azide, are studied for their ionic transport behavior under high pressure. These studies provide insights into the ionic migration channels and barrier energy, contributing to the understanding of ionic conduction mechanisms in high-energy-density materials (Wang, Ma, Sang, Wang, Liu, Hu, Wang, Zhang, Fan, Han, & Gao, 2018).

Autonomous Azide Ion Biosensing

Azide ions are detected autonomously using engineered synthetic promoter systems in Escherichia coli. This biosensing mechanism has applications in glycoengineering and facilitates in vivo activity screening of mutant carbohydrate-active enzymes using azido sugars (Bandi, Skalenko, Agrawal, Sivaneri, Thiry, & Chundawat, 2021).

properties

CAS RN

14343-69-2

Product Name

Azide ion

Molecular Formula

N3-

Molecular Weight

42.021 g/mol

IUPAC Name

azide

InChI

InChI=1S/N3/c1-3-2/q-1

InChI Key

IVRMZWNICZWHMI-UHFFFAOYSA-N

SMILES

[N-]=[N+]=[N-]

Canonical SMILES

[N-]=[N+]=[N-]

Other CAS RN

14343-69-2

synonyms

Azide

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An azide functionalized ATRP initiator (azidepropyl 2-bromoisobutyrate, AzPBIB) was prepared by the esterification reaction of azide propanol with α-bromoisobutyryl bromide in anhydrous THF at 0° C. for overnight. AzPBIB was then introduced to alkyne-functionalized PEG copolymer via click chemistry. In a typical procedure, poly(OEGMA-co-PgTEGMA) (0.1 g, 0.09 mmol based on alkyne groups), AzPBIB (9.2 mg, 0.037 mmol), CuBr (5.3 mg, 0.037 mmol), PMDETA (6.4 mg, 0.037 mmol) and DMF (0.5 mL) were added to a Schlenk tube. The reaction tube was degassed by three freeze-pump-thaw cycles, sealed under vacuum, and placed in a 40° C. oil bath for 24 h. After cooling to room temperature, the flask was exposed to air. After removing most of the solvents at reduced pressure, the residues were dissolved in DCM and passed through a neutral alumina column to remove copper catalysts. The solution was then concentrated under reduced pressure and precipitated in hexane. The isolated polymer poly(OEGMA-co-PgTEGMA-co-BIBTEGMA) was dried under vacuum. The bromoisobutyrate ratio in the final copolymer is approximately 12% as determined by 1H NMR analysis.
Name
azide propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
alkyne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
5.3 mg
Type
reactant
Reaction Step Three
Quantity
6.4 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

An azide solution was prepared in the same way as in Example 8 using 0.45 g. (1 mmole) of N-benzyloxycarbonyl-L-phenylalanyl-L-histidine hydrazide. To the solution was added 0.20 g. (1 mmole) of 1(R)-amino-3-methylbutylphosphonic acid hemihydrochloride (melting at 267°-269.5°) prepared according to the method of J. R. Chambers and A. F. Isbell [J. Org. Chem., 29, 832 (1964)], followed by 0.11 g. of N-methylmorpholine. The mixture was stirred at 4° C. for 11 days. Insoluble matter was removed by filtration and the filtrate was treated in a conventional manner. There was obtained 0.47 g. of the desired compound as a white powdery solid, melting at 159°-167° C.; [α]22 -15.6° (C=0.5, dimethylformamide).
Name
N-benzyloxycarbonyl-L-phenylalanyl-L-histidine hydrazide
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
1(R)-amino-3-methylbutylphosphonic acid hemihydrochloride
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

159 Milligrams of Z-Met-Ser-NHNH2 was dissolved in 5 ml of dimethylformamide and 0.21 ml of 6N-HCl/dioxane, then by using 0.055 ml of isoamyl nitrite and 0.17 ml of triethylamine, an azide product was prepared by a method similar to that described in Reference example 1, this reaction mixture was added to a mixture of 300 mg of H-Tyr-Asn-Leu-Leu-Gly-Phe-Leu-Gln-Arg(Tos)-Ser-Ser-OH, 5 ml of dimethylformamide and 5 ml of hexamethylphosphoric triamide, then the whole mixture was stirred at 4° C. for 24 hours. Further, 318 mg of Z-Met-Ser-NHNH2 was added thereto and stirred at 4° C. for 72 hours. By a method similar to that described in Example 4 (a), purification was conducted to obtain Z-Met-Ser-Tyr-Asn-Leu-Leu-Gly-Phe-Leu-Gln-Arg(Tos)-Ser-Ser-OH.
Quantity
0.17 mL
Type
solvent
Reaction Step One
Name
Z-Met-Ser-NHNH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.055 mL
Type
reactant
Reaction Step Four
Name
H-Tyr-Asn-Leu-Leu-Gly-Phe-Leu-Gln-Arg(Tos)-Ser-Ser-OH
Quantity
300 mg
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Z-Met-Ser-NHNH2
Quantity
318 mg
Type
reactant
Reaction Step Six
[Compound]
Name
Example 4 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

A solution of 1.01 g. (0.005 mole) of 1,2,4-triazine-3,5-dione-6-carboxylic acid hydrazide hydrazine salt in 50 ml. of water, 20 ml. of 1N hydrochloric acid and 70 ml. of N,N-dimethylformamide was cooled to -3° C. A solution of 0.83 g. (0.012 mole) of sodium nitrite in 4 ml. of water was added to the hydrazide solution and the mixture was stirred at -3° C. to -5° C. for 30 minutes to give in solution the acid azide of 1,2,4-triazine-3,5-dione-6-carboxylic acid.
Name
1,2,4-triazine-3,5-dione-6-carboxylic acid hydrazide hydrazine salt
Quantity
0.005 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.012 mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azide ion

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